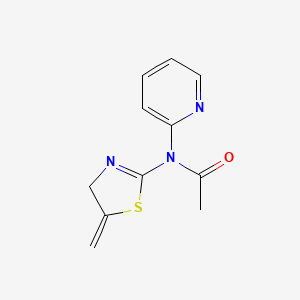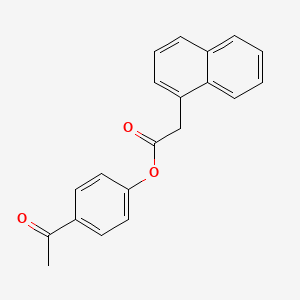
methyl 2-methyl-N-(2-thienylcarbonyl)alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-methyl-N-(2-thienylcarbonyl)alaninate” is an organic compound. The “methyl” and “2-methyl” parts suggest the presence of methyl groups (-CH3) in the molecule. “N-(2-thienylcarbonyl)alaninate” suggests that the compound is a derivative of alanine, an amino acid, with a thiophene ring (thienyl group) and a carbonyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic chemistry reactions. Typically, the synthesis of amino acid derivatives involves protecting group chemistry, coupling reactions, and various other organic transformations. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would likely involve a backbone of alanine (an amino acid), with a thiophene ring and a carbonyl group attached. The “methyl” groups would likely be attached to the alpha carbon of the alanine backbone .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Amino acid derivatives can undergo a variety of reactions, including peptide coupling reactions, decarboxylation, transamination, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and stereochemistry .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazole Derivatives
Methyl 2-methyl-N-(2-thienylcarbonyl)alaninate: is a valuable precursor in the synthesis of thiazole derivatives. Thiazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties . The compound can undergo various chemical reactions to introduce the thiazole moiety into more complex molecules, which can be further evaluated for their pharmacological potentials.
Antimicrobial Drug Development
The structural motif of methyl 2-methyl-N-(2-thienylcarbonyl)alaninate is found in several antimicrobial drugs. Its incorporation into new drug molecules can lead to the development of novel antimicrobial agents. Given the rising concern over antibiotic resistance, the synthesis of new drugs using this compound could be crucial in creating more effective treatments against resistant strains of bacteria .
Antitumor and Cytotoxic Agents
Research has shown that thiazole-containing compounds, which can be synthesized from methyl 2-methyl-N-(2-thienylcarbonyl)alaninate , have antitumor and cytotoxic effects. These compounds can be used to design and develop new chemotherapy agents, potentially offering new avenues for cancer treatment .
Neuroprotective Drug Research
The compound’s role in synthesizing thiazole derivatives also extends to neuroprotective drug research. Thiazole derivatives have been found to exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Chemicals
Methyl 2-methyl-N-(2-thienylcarbonyl)alaninate: may also be used in the synthesis of agricultural chemicals, particularly fungicides and biocides. The thiazole ring is a common structural component in many agricultural chemicals, and its derivatives can help protect crops from fungal infections and pests .
Material Science
In material science, methyl 2-methyl-N-(2-thienylcarbonyl)alaninate can contribute to the development of organic semiconductors. Thiazole derivatives are known for their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-methyl-2-(thiophene-2-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,9(13)14-3)11-8(12)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHZUCEIKGEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-(2-thienylcarbonylamino)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)

![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)


